ethyl 2-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
ET 2-AMINO-1-(4-CL-2-FLUOROPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrroloquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ET 2-AMINO-1-(4-CL-2-FLUOROPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted anilines and quinoxalines, which undergo cyclization and functional group modifications under controlled conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
ET 2-AMINO-1-(4-CL-2-FLUOROPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Developing new materials or catalysts.
Mechanism of Action
The mechanism of action of ET 2-AMINO-1-(4-CL-2-FLUOROPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloquinoxalines and their derivatives, such as:
- 2-Amino-1-(4-chlorophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate
- 2-Amino-1-(4-fluorophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate
Uniqueness
ET 2-AMINO-1-(4-CL-2-FLUOROPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Comparing its properties with similar compounds can provide insights into its potential advantages and applications.
Properties
Molecular Formula |
C19H14ClFN4O2 |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
ethyl 2-amino-1-(4-chloro-2-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C19H14ClFN4O2/c1-2-27-19(26)15-16-18(24-13-6-4-3-5-12(13)23-16)25(17(15)22)14-8-7-10(20)9-11(14)21/h3-9H,2,22H2,1H3 |
InChI Key |
OGOIQHHGQDFVJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=C(C=C4)Cl)F)N |
Origin of Product |
United States |
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